Hydrazine-15N2 dihydrochloride
Description
Significance of Stable Isotope Labeling in Contemporary Chemical Science
Stable isotope labeling is a powerful technique that involves replacing an atom in a molecule with one of its non-radioactive isotopes, such as replacing the common ¹⁴N with ¹⁵N. studysmarter.co.ukcreative-proteomics.com This substitution creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but has a slightly different mass. diagnosticsworldnews.com This mass difference can be detected by sophisticated analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comsymeres.com
The ability to trace the path of these labeled molecules provides unparalleled insights into dynamic processes at the molecular level. studysmarter.co.uksilantes.com In contemporary chemical science, stable isotope labeling is indispensable for:
Elucidating Reaction Mechanisms: By tracking the labeled atoms through a chemical reaction, researchers can determine how bonds are broken and formed, identifying intermediates and transition states. symeres.comacs.org
Metabolic Research: Scientists can follow the journey of labeled compounds within biological systems to map metabolic pathways, understand nutrient absorption, and study the effects of drugs. diagnosticsworldnews.com
Quantitative Analysis: Labeled compounds serve as internal standards for the precise measurement of the concentration of specific molecules in complex mixtures. diagnosticsworldnews.comsymeres.com
Structural Biology: Techniques like ¹⁵N NMR spectroscopy are vital for determining the three-dimensional structures of proteins and other biomolecules. wikipedia.org
Rationale for Utilizing ¹⁵N₂-Labeled Hydrazine (B178648) in Mechanistic and Synthetic Studies
The use of hydrazine specifically labeled with two ¹⁵N atoms (¹⁵N₂) offers distinct advantages in chemical research. In mechanistic studies, particularly those involving the decomposition of hydrazine, the ¹⁵N₂ label provides definitive evidence about the integrity of the nitrogen-nitrogen bond. oup.com For instance, isotopic analysis of the resulting nitrogen gas can reveal whether the N-N bond remains intact throughout the reaction. oup.com This level of detail is crucial for understanding catalytic processes and reaction pathways. oup.com
In synthetic chemistry, ¹⁵N₂-labeled hydrazine is a valuable precursor for creating a wide array of other ¹⁵N-labeled compounds. xml-journal.net It serves as a strong reducing agent and a source of two labeled nitrogen atoms, making it a key building block in the synthesis of labeled pharmaceuticals and other complex organic molecules. xml-journal.net The use of ¹⁵N₂-labeled hydrazine can also be more cost-effective than other methods for introducing labeled nitrogen atoms into a molecule.
Overview of Research Paradigms Employing Hydrazine-15N2 Dihydrochloride (B599025)
The unique properties of Hydrazine-15N2 dihydrochloride have led to its application in a variety of research areas:
Mechanistic Elucidation: Researchers utilize ¹⁵N₂-labeled hydrazine to probe the intricate details of chemical reactions. For example, it has been used to study the formation of nitrogen-containing heterocyclic compounds and to understand the mechanisms of enzyme inhibition. rsc.orgrsc.orgnih.gov
Metabolic Tracing: In biological systems, ¹⁵N₂-hydrazine allows scientists to trace the metabolic fate of hydrazine and its derivatives. nih.govresearchgate.netnih.gov Studies in rat hepatocytes have used ¹⁵N labeling to show that the N-N bond of hydrazine is cleaved in vivo, with the resulting ammonia (B1221849) being incorporated into urea (B33335). nih.gov
Synthesis of Labeled Compounds: this compound is a key starting material for the synthesis of other important ¹⁵N-labeled reagents, such as ¹⁵N-labeled azides. nih.gov These labeled azides are crucial probes in infrared and magnetic resonance spectroscopy. nih.gov
Historical Context of ¹⁵N Isotope Applications in Chemical Research
The journey of the ¹⁵N isotope in chemical research is intertwined with the development of isotope chemistry and mass spectrometry. The discovery of positive ions by Wien in the late 19th century and the subsequent development of the mass spectrometer laid the groundwork for the study of stable isotopes. iaea.org The pioneering work of scientists like Urey and Rittenberg was instrumental in establishing the use of stable isotopes as tracers in biological and chemical systems.
Early applications in the marine sciences demonstrated the power of ¹⁵N as a tool. In 1961, natural variations in ¹⁵N were used to unequivocally demonstrate marine denitrification. iaea.org Shortly after, in the early 1960s, deliberate tracer studies using ¹⁵N were established, solidifying its importance in the field. iaea.org Since then, the use of ¹⁵N has expanded across all areas of chemistry, from fundamental mechanistic studies to the complex analysis of biological systems. rsc.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 287488-18-0 |
| Molecular Formula | H₂¹⁵N₂·2HCl |
| Molecular Weight | 106.95 |
| Isotopic Purity (¹⁵N) | Typically ~98 atom % |
| Physical Form | Solid |
Source: sigmaaldrich.comscbt.comalfa-chemistry.com
Table 2: Applications of Stable Isotope Labeling
| Application Area | Description | Key Isotopes |
| Mechanistic Studies | Elucidating reaction pathways and identifying intermediates. symeres.com | ¹³C, ¹⁵N, ²H |
| Metabolic Research | Tracing the fate of molecules in biological systems. diagnosticsworldnews.com | ¹³C, ¹⁵N, ¹⁸O |
| Quantitative Analysis | Serving as internal standards for precise measurements. symeres.com | ¹³C, ¹⁵N, ²H |
| Environmental Science | Tracking pollutants and studying nutrient cycles. | ¹⁵N, ¹³C |
| Structural Biology | Determining the 3D structure of biomolecules via NMR. symeres.com | ¹⁵N, ¹³C |
Structure
2D Structure
Properties
InChI |
InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWOTKNAVAKCX-ZBUXRKNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH2][15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584047 | |
| Record name | (~15~N_2_)Hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287488-18-0 | |
| Record name | (~15~N_2_)Hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287488-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment for Hydrazine 15n2 Dihydrochloride and Derived Compounds
Preparative Routes for Hydrazine-15N2 Dihydrochloride (B599025)
The synthesis of Hydrazine-¹⁵N₂ dihydrochloride is typically achieved in a two-step process. The first step involves the preparation of ¹⁵N-labeled hydrazine (B178648), most commonly as hydrazine-¹⁵N₂ hydrate (B1144303), followed by the conversion of the hydrate to the dihydrochloride salt.
A common route to ¹⁵N-labeled hydrazine hydrate utilizes the Hofmann rearrangement of a ¹⁵N-labeled amide, such as urea-¹⁵N₂, in the presence of a hypohalite, followed by hydrolysis. A study on the synthesis of ¹⁵N-hydrazine hydrate outlined an optimized procedure where the reaction conditions were investigated using a single-factor design. The optimized conditions were identified as:
Concentration of available chlorine: 115-120 g/L
Chlorination reaction time: 30–40 min
Reflux time: 7 min
Mass ratio of catalyst to urea (B33335): 1.0:10.0
Under these optimized conditions, a yield of 76.1% for ¹⁵N-labeled hydrazine hydrate was achieved, with an isotopic abundance of ¹⁵N as high as 99.20%.
The subsequent conversion of the resulting hydrazine-¹⁵N₂ hydrate to Hydrazine-¹⁵N₂ dihydrochloride is accomplished by reaction with hydrochloric acid. A general industrial process for the manufacture of hydrazine dihydrohalides involves reacting hydrazine or its aqueous solution with an aqueous hydrogen halide. This process can be adapted for the isotopically labeled compound. The process involves the formation of the monohydrohalide, followed by the removal of water and the addition of excess aqueous hydrogen halide to precipitate the dihydrohalide salt. Specifically, an aqueous solution of hydrazine-¹⁵N₂ can be reacted with hydrochloric acid to produce hydrazine-¹⁵N₂ monohydrochloride. Water is then thermally removed to create a concentrated solution. Subsequent cooling and the addition of more hydrochloric acid (to a molar ratio of approximately 1:2.05 to 1:2.5 of hydrazine to HCl) leads to the precipitation of Hydrazine-¹⁵N₂ dihydrochloride crystals, which can then be separated by filtration. google.com
Strategies for High-Purity 15N Isotopic Enrichment in Hydrazine Synthesis
Achieving high isotopic purity is paramount for the successful application of ¹⁵N-labeled compounds in sensitive analytical techniques. The isotopic enrichment of the final Hydrazine-¹⁵N₂ dihydrochloride product is primarily determined by the enrichment of the initial ¹⁵N-labeled precursor. Several methods are employed for the production of highly enriched ¹⁵N starting materials.
Common industrial-scale enrichment methods include:
Chemical Exchange: This is one of the most common methods and often involves the nitric acid-ammonia exchange process. In this system, ¹⁵N preferentially concentrates in the nitric acid phase. The reaction, NH₃ + H¹⁵NO₃ ↔ ¹⁵NH₃ + HNO₃, is carried out in multi-stage columns and can achieve enrichments of up to 99%.
Fractional Distillation: This technique can be applied to compounds like nitric oxide (NO) at low temperatures. The slight difference in vapor pressure between ¹⁴NO and ¹⁵NO allows for their separation.
Gas Centrifugation: This high-efficiency method can achieve enrichments greater than 98% and is suitable for producing ¹⁵N-labeled compounds such as ammonia (B1221849).
For achieving exceptionally high enrichment levels, particularly in a laboratory or specialized production setting, ion-exchange chromatography has proven to be effective. Research on the high enrichment of the ¹⁵N isotope by ion exchange has demonstrated the potential of this technique. In one study, high enrichment of ¹⁵N was achieved starting with an approximately 80% enriched ¹⁵N feed material. After a 30-meter migration in an ion-exchange column, a remarkable 99.67% ¹⁵N purity was obtained.
The following table summarizes key aspects of these enrichment strategies:
Table 1: Comparison of ¹⁵N Isotopic Enrichment Strategies
| Method | Principle | Achievable Enrichment | Key Advantages | Key Disadvantages |
| Chemical Exchange | Isotopic equilibrium between two chemical species | Up to 99% | Cost-effective for large-scale production | Requires careful process control |
| Fractional Distillation | Difference in vapor pressure of isotopic molecules | High | Suitable for specific compounds like NO | Energy-intensive |
| Gas Centrifugation | Mass difference between isotopes in a centrifugal field | >98% | Highly efficient, scalable | High initial setup costs |
| Ion-Exchange Chromatography | Differential affinity of isotopes for an ion-exchange resin | >99.6% | Capable of very high purity | May be less suitable for very large scale |
Synthesis of 15N-Labeled Hydrazine Analogs and Precursors
Production of 15N2-Labeled Hydrazine Salts (e.g., Hydrazine-15N2 Sulfate)
Hydrazine-¹⁵N₂ sulfate is another important isotopically labeled hydrazine salt that serves as a stable, solid precursor for various synthetic applications. The synthesis of Hydrazine-¹⁵N₂ sulfate follows a similar principle to the preparation of its unlabeled counterpart, starting with a ¹⁵N-labeled precursor.
A well-established method for the synthesis of hydrazine sulfate involves the reaction of an aqueous solution of hydrazine with sulfuric acid. For the ¹⁵N-labeled version, an aqueous solution of hydrazine-¹⁵N₂ is carefully neutralized with sulfuric acid. The reaction is as follows:
H₂¹⁵N¹⁵NH₂ (aq) + H₂SO₄ (aq) → [H₂¹⁵N¹⁵NH₃]⁺HSO₄⁻ (aq) → (¹⁵NH₂¹⁵NH₂)·H₂SO₄ (s)
The process typically involves cooling the reaction mixture to decrease the solubility of the sulfate salt, leading to its precipitation. The resulting crystalline Hydrazine-¹⁵N₂ sulfate can then be isolated by filtration, washed with a cold solvent like alcohol, and dried. Commercially available Hydrazine-¹⁵N₂ sulfate is often cited with an isotopic purity of 98% or higher. isotope.comeurisotop.com
Enantioselective and Regioselective Synthesis of 15N-Incorporated Molecules
The use of ¹⁵N-labeled hydrazine and its derivatives is particularly valuable in the development of enantioselective and regioselective synthetic methods, as the isotopic label can be used to track the fate of the nitrogen atoms in the reaction products.
Enantioselective Synthesis: Chiral hydrazines are important building blocks in medicinal chemistry. An efficient method for their synthesis is the asymmetric hydrogenation of prochiral hydrazones. For instance, an efficient Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been developed to produce a variety of chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% enantiomeric excess). By employing a ¹⁵N-labeled hydrazine to form the initial hydrazone, the resulting chiral cyclic hydrazine would be isotopically labeled, facilitating its use in studies of drug metabolism and mechanism of action.
In another example, an enantioselective synthesis of β-hydrazino alcohols has been achieved using alcohols and N-Boc-hydrazine as substrates. This method combines in situ aerobic dual oxidation with asymmetric organocatalysis. organic-chemistry.org The use of ¹⁵N-labeled N-Boc-hydrazine in this reaction would yield chiral β-¹⁵N-hydrazino alcohols, providing a powerful tool for probing biological systems.
Regioselective Synthesis: The regioselective incorporation of nitrogen atoms is crucial in the synthesis of many heterocyclic compounds and complex organic molecules. Hydrazine offers two nucleophilic nitrogen atoms, and controlling which one reacts is a key challenge. For example, the reaction of benzoyl acrylates with hydrazines leads to the formation of N',N'-disubstituted benzohydrazides through a process that involves the regioselective formation of two carbon-nitrogen bonds. organic-chemistry.org Using ¹⁵N-labeled hydrazine in such reactions would allow for the precise determination of the reaction mechanism and the final position of the labeled nitrogen atoms in the product.
Derivatization Reactions Utilizing Hydrazine-15N2 Dihydrochloride as a Labeled Reagent
Formation of 15N-Labeled Hydrazones for Mechanistic Probes
A primary application of Hydrazine-¹⁵N₂ dihydrochloride is its use as a derivatizing agent to form ¹⁵N-labeled hydrazones. This is a powerful technique for probing the mechanisms of enzyme-catalyzed reactions and for identifying and quantifying carbonyl-containing compounds. The reaction of a carbonyl compound (an aldehyde or a ketone) with hydrazine-¹⁵N₂ proceeds as follows:
R₂C=O + H₂¹⁵N¹⁵NH₂ → R₂C=¹⁵N¹⁵NH₂ + H₂O
The resulting ¹⁵N-labeled hydrazone can be readily detected and distinguished from its unlabeled counterpart by mass spectrometry due to the mass shift of +2 amu. This mass shift provides a clear and unambiguous signal for the presence of the labeled compound.
Recent research has utilized ¹⁵N-labeled hydrazine probes for activity-based protein profiling. In these studies, isotopically labeled hydrazine probes were used to react with electrophilic functional groups in therapeutic target proteins. By comparing the mass spectra of peptides modified with the unlabeled probe versus the ¹⁵N-labeled probe, researchers could confirm the retention or loss of the hydrazine group in the final protein-probe adduct. This approach has been instrumental in elucidating the covalent modification sites and reaction mechanisms of hydrazine-based inhibitors with various enzymes.
The following table outlines the compounds mentioned in this article:
Synthesis of 15N-Labeled Hydrazides for Pathway Investigations
The synthesis of isotopically labeled compounds is a cornerstone of metabolic and mechanistic studies, allowing researchers to trace the fate of molecules in biological and chemical systems. Hydrazine-¹⁵N₂ dihydrochloride serves as a crucial precursor for introducing the heavy isotope of nitrogen into various functional groups, including hydrazides. One notable example is the preparation of ¹⁵N-labeled semicarbazide hydrochloride, a compound utilized as an internal standard in the detection of veterinary drug residues.
A documented method involves a two-step process starting from ¹⁵N-labeled urea to produce ¹⁵N₂-hydrazine hydrate (¹⁵N₂-N₂H₄·H₂O). This labeled hydrazine is then reacted with ¹³C and ¹⁵N-labeled urea to form the target ¹³C, ¹⁵N₃-semicarbazide. The subsequent addition of hydrochloric acid yields the final hydrochloride salt. This process is designed to maximize the incorporation of the expensive ¹⁵N isotopes, resulting in a high-abundance internal standard crucial for food safety testing. google.com
The synthesis can be summarized in the following steps:
Preparation of ¹⁵N₂-Hydrazine Hydrate: ¹⁵N-labeled urea is reacted with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH). After catalysis and filtration, the supernatant is collected and distilled under reduced pressure to yield a ¹⁵N₂-N₂H₄·H₂O solution.
Formation of ¹⁵N-Semicarbazide: The freshly prepared ¹⁵N₂-hydrazine hydrate is then mixed with urea labeled with both ¹³C and ¹⁵N. This mixture is heated under reflux conditions to produce ¹³C, ¹⁵N₃-semicarbazide.
Salt Formation: The reaction mixture is concentrated to remove water, and the pH is adjusted with concentrated hydrochloric acid to form the hydrochloride salt. Recrystallization of the resulting product yields the final ¹³C, ¹⁵N₃-semicarbazide hydrochloride crystals.
A typical reaction scheme is detailed in the table below:
| Step | Reactants | Reagents/Conditions | Product | Yield | Isotopic Purity |
|---|---|---|---|---|---|
| 1 | ¹⁵N₂-Urea | NaClO, NaOH, catalysis, reduced pressure distillation | ¹⁵N₂-N₂H₄·H₂O | 69% | Not specified |
| 2 & 3 | ¹⁵N₂-N₂H₄·H₂O, ¹³C,¹⁵N₂-Urea | 1:1 molar ratio, reflux at 120-130°C for 3 hours, concentration, pH adjustment with HCl, recrystallization | ¹³C,¹⁵N₃-Semicarbazide hydrochloride | 85-86% | 98.1 atom% ¹³C, 98.5 atom% ¹⁵N |
Preparation of Diverse ¹⁵N-Containing Heterocyclic Compounds
Hydrazine-¹⁵N₂ dihydrochloride is a versatile starting material for the synthesis of a wide array of ¹⁵N-labeled heterocyclic compounds. While direct incorporation of the hydrazine moiety is common for some heterocycles, in many cases, the labeled hydrazine is first converted into a simpler ¹⁵N-source, such as ¹⁵N-ammonia or its salts (e.g., ¹⁵NH₄Cl), which is then used in established cyclization reactions. This approach provides access to important classes of heterocycles like pyridines and pyrazoles.
¹⁵N-Labeled Pyridines:
A robust method for the synthesis of ¹⁵N-labeled pyridines utilizes the Zincke reaction. nih.gov This approach involves the reaction of a pyridine derivative with 2,4-dinitrochlorobenzene to form a Zincke salt. This salt is then reacted with a ¹⁵N-labeled ammonium salt, such as ¹⁵NH₄Cl, which can be derived from Hydrazine-¹⁵N₂. The reaction proceeds through a ring-opening of the Zincke salt, followed by the incorporation of the ¹⁵N-labeled nitrogen and subsequent ring-closure to form the ¹⁵N-pyridine. This method is advantageous as it allows for the late-stage introduction of the ¹⁵N isotope into complex pyridine structures. nih.govresearchgate.netnih.govsynthical.comchemrxiv.org
The general steps for this synthesis are:
Formation of the Zincke Salt: An unlabeled pyridine is reacted with a suitable reagent like 1-chloro-2,4-dinitrobenzene or N-triflyl-2,4-dinitroaniline to form the corresponding pyridinium salt (Zincke salt).
Ring-Opening and ¹⁵N-Incorporation: The Zincke salt is then treated with ¹⁵NH₄Cl in the presence of a base. This opens the pyridinium ring and incorporates the ¹⁵N atom.
Ring-Closure: The intermediate then undergoes cyclization to form the ¹⁵N-labeled pyridine, with the elimination of dinitroaniline.
| Pyridine Derivative | Reagents for Zincke Salt Formation | ¹⁵N Source | Conditions for ¹⁵N Incorporation | ¹⁵N Isotopic Incorporation |
|---|---|---|---|---|
| Pyridine | 1-chloro-2,4-dinitrobenzene | ¹⁵NH₄Cl | NaOCH₃ in Methanol | >81% |
| Substituted Pyridines | NTf-anilinium salts | ¹⁵NH₄Cl | NaOAc | >95% in most cases |
¹⁵N-Labeled Pyrazoles:
The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netorganic-chemistry.org To synthesize ¹⁵N-labeled pyrazoles from Hydrazine-¹⁵N₂ dihydrochloride, the labeled hydrazine can be used directly in these condensation reactions. This method ensures the incorporation of both ¹⁵N atoms from the starting material into the pyrazole ring.
A general synthetic route involves the following:
Reaction of Hydrazine-¹⁵N₂ with a Diketone: Hydrazine-¹⁵N₂ (or its hydrate) is reacted with a 1,3-diketone, α,β-unsaturated carbonyl compound, or an alkyne under appropriate conditions.
Cyclization and Dehydration/Oxidation: The initial adduct undergoes cyclization and subsequent dehydration or oxidation to yield the aromatic ¹⁵N₂-pyrazole ring. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, allowing for direct N-heterocyclization. nih.gov
| Substrate 1 | Substrate 2 | Conditions | Product |
|---|---|---|---|
| Hydrazine-¹⁵N₂ dihydrochloride | 1,3-Diketones | Acidic or neutral conditions | 1,2-¹⁵N₂-Disubstituted Pyrazoles |
| Hydrazine-¹⁵N₂ dihydrochloride | Metal-acetylacetonates | Microwave irradiation | 1,2-¹⁵N₂-Trisubstituted Pyrazoles |
| Hydrazine-¹⁵N₂ dihydrochloride | Alkynes and Acid Chlorides | Palladium catalysis | 1,2-¹⁵N₂-Aryl Pyrazole Analogues |
Generation of ¹⁵N-Labeled Azides as Spectroscopic Probes
¹⁵N-labeled azides are valuable tools in spectroscopy, particularly in infrared (IR) and magnetic resonance imaging (MRI) studies. The introduction of the ¹⁵N isotope can simplify complex IR spectra by modulating Fermi resonances and provides a nucleus with a long spin-lattice relaxation time (T₁), which is beneficial for hyperpolarization studies in MRI. rsc.orgnih.govnih.govacs.org
A primary method for the synthesis of ¹⁵N-labeled azides from ¹⁵N-hydrazine precursors is through nitrosation. nih.govacs.orgacs.org This reaction typically involves treating a ¹⁵N-labeled hydrazine with a nitrosating agent, such as sodium ¹⁵N-nitrite (Na¹⁵NO₂), under acidic conditions. The position of the ¹⁵N label in the final azide product depends on the structure of the hydrazine and the reaction conditions.
The nitrosation of a ¹⁵N-hydrazine generally proceeds as follows:
Formation of Nitrosamine: The hydrazine reacts with the nitrosating agent to form a nitrosamine intermediate.
Rearrangement and Elimination: This intermediate then rearranges and eliminates water to form the azide.
For instance, the nitrosation of 1,3-dimethylimidazolinium-2-yl hydrazine with Na¹⁵NO₂ under acidic conditions has been used to synthesize ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts. These salts can then act as ¹⁵N-labeled diazo-transfer reagents, allowing for the synthesis of other ¹⁵N-labeled azides. nih.govacs.org
The specific isotopomer of the azide produced can be controlled to some extent. For example, the nitrosation of in-situ generated trifluoromethanesulfonyl hydrazine (TfNHNH₂) with Na¹⁵NO₂ has been shown to selectively produce the γ-¹⁵N-labeled triflyl azide (TfNN¹⁵N). acs.org This site-specific labeling is crucial for detailed spectroscopic analysis.
| ¹⁵N-Hydrazine Precursor | Nitrosating Agent | Reaction Conditions | ¹⁵N-Labeled Azide Product | Application |
|---|---|---|---|---|
| 1,3-dimethylimidazolinium-2-yl hydrazine | Na¹⁵NO₂ | Acidic | 1:1 mixture of α- and γ-¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts | ¹⁵N-labeled diazo-transfer reagent |
| tert-Butyl carbazate (in situ deprotection) | Na¹⁵NO₂ | Trifluoroacetic acid | γ-¹⁵N-labeled trifluoromethanesulfonyl azide (TfNN¹⁵N) | Synthesis of β-¹⁵N-labeled aliphatic and aromatic azides |
The resulting ¹⁵N-labeled azides have demonstrated significant potential as hyperpolarized MRI agents, exhibiting long-lasting hyperpolarization lifetimes and high polarization levels in aqueous solutions. rsc.orgnih.gov
Mechanistic Elucidation Via Isotopic Tracing with Hydrazine 15n2 Dihydrochloride
Delineation of Reaction Pathways Using ¹⁵N Isotopic Labeling
The use of hydrazine (B178648) doubly labeled with ¹⁵N (¹⁵N₂H₄) is instrumental in detailing the mechanisms of several fundamental chemical reactions. The distinct mass and nuclear magnetic resonance properties of ¹⁵N allow for clear identification of labeled products and intermediates.
Investigation of Nucleophilic Addition Mechanisms Involving ¹⁵N₂-Hydrazine
The nucleophilic addition of hydrazine to carbonyl compounds, such as aldehydes and ketones, is a foundational reaction in organic chemistry, leading to the formation of a hydrazone. invivochem.comnih.gov This reaction is a key step in transformations like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene group. invivochem.comnih.gov The mechanism initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon.
By using ¹⁵N₂-hydrazine, the pathway of the nitrogen atoms can be unequivocally traced. The initial addition forms a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the final hydrazone product containing the C=N-N bond sequence. Employing ¹⁵N₂-hydrazine and analyzing the resulting hydrazone with techniques like mass spectrometry or ¹⁵N NMR spectroscopy would confirm that both nitrogen atoms from the original hydrazine molecule are incorporated into the product. This labeling strategy is crucial for verifying the integrity of the N-N bond throughout the reaction and for distinguishing this pathway from other potential mechanisms, especially in complex reaction environments.
Elucidation of Hydrazone Formation and Transformation Mechanisms with ¹⁵N-Labeled Reagents
Beyond confirming the initial formation, ¹⁵N-labeling is critical for studying the subsequent transformations and stereochemistry of hydrazones. Hydrazones can exist as E and Z isomers due to the restricted rotation around the C=N double bond. ¹⁵N NMR spectroscopy, particularly the measurement of coupling constants between ¹⁵N and adjacent protons (¹H) or carbon (¹³C) atoms, provides a definitive method for assigning the configuration of these isomers. For example, changes in ¹⁵N-¹H coupling constants can be observed during processes like E-to-Z isomerization, providing clear evidence of the transformation.
Furthermore, stable-isotope labeled hydrazide reagents are utilized for the relative quantification of molecules, such as N-linked glycans, in mass spectrometry-based analyses. This highlights the utility of ¹⁵N-labeled hydrazine derivatives in analytical methods designed to study complex biological molecules.
Mechanistic Studies of Dehydrogenative Hydrazination Reactions with ¹⁵N₂-Hydrazine
Dehydrogenative hydrazination represents a class of reactions where a C-H bond is functionalized to form a C-N bond with a hydrazine moiety, typically involving a metal catalyst and an oxidant. While this is an important method for nitrogen-carbon bond formation, specific mechanistic studies detailing the use of Hydrazine-15N2 dihydrochloride (B599025) to trace the nitrogen atoms in these particular reactions are not widely documented in the surveyed scientific literature. Isotopic labeling with ¹⁵N₂-hydrazine would be a valuable hypothetical approach to confirm whether the N-N bond of the hydrazine remains intact during the catalytic cycle and to investigate the nature of the key nitrogen-bearing intermediates.
Analysis of Dinitrogen Reduction Pathways and ¹⁵N₂ Incorporation into Hydrazine and Ammonia (B1221849)
The catalytic reduction of atmospheric dinitrogen (N₂) into valuable compounds like ammonia (NH₃) and hydrazine (N₂H₄) is a paramount challenge in chemistry. Isotopic labeling using ¹⁵N₂ gas is a cornerstone of mechanistic studies in this field. When molecular catalysts, such as those based on chromium or vanadium, are used to reduce ¹⁵N₂, the appearance of the ¹⁵N label in the hydrazine and ammonia products provides direct proof that they originate from dinitrogen.
These tracing experiments are crucial for distinguishing between different proposed reduction pathways. For instance, in chromium-catalyzed systems, the formation of ¹⁵N-labeled hydrazine and ammonia helps to probe whether the reaction proceeds via a "distal" pathway (where functionalization occurs on the nitrogen atom not bound to the metal) or a "hybrid" pathway. Similarly, studies on V-nitrogenase have shown that it produces free hydrazine as a product of N₂ reduction, a finding confirmed by isotopic labeling.
| Catalyst System | ¹⁵N Source | Labeled Products | Mechanistic Insight | Reference |
|---|---|---|---|---|
| trans-[Cr(N₂)₂(dmpe)₂] with SmI₂/H₂O | ¹⁵N₂ Gas | ¹⁵NH₃, ¹⁵N₂H₄ | Demonstrates catalytic reduction of N₂ to ammonia and hydrazine; helps evaluate reaction pathways (e.g., distal vs. hybrid). | |
| V-nitrogenase from Azotobacter chroococcum | ¹⁵N₂ Gas | ¹⁵NH₃, free ¹⁵N₂H₄ | Provides direct evidence for an enzyme intermediate at the four-electron-reduced level and shows that free hydrazine is a product. |
Tracing Nitrogen Metabolic Pathways in Biological Systems with Hydrazine-15N2
Administering ¹⁵N₂-labeled hydrazine to biological systems allows for the unambiguous tracking of its metabolic fate. This approach has yielded significant new information on how organisms process this nitrogen compound.
Identification and Characterization of Nitrogenous Metabolites Derived from ¹⁵N₂-Hydrazine
When [¹⁵N₂]hydrazine is administered to rats, ¹⁵N-NMR spectroscopy of urine samples reveals a number of labeled metabolites, providing a detailed picture of its biotransformation. Unchanged [¹⁵N₂]hydrazine is detected, along with key metabolites such as acetylhydrazine and diacetylhydrazine. The detection of ¹⁵N-labeled ammonia and subsequently ¹⁵N-enriched urea (B33335) indicates that the N-N bond of hydrazine is cleaved in vivo. Other identified metabolites include carbazic acid, formed from the reaction of hydrazine with carbon dioxide, and various hydrazones resulting from reactions with endogenous keto acids like pyruvate and 2-oxoglutarate.
In microbiological contexts, ¹⁵N labeling has been essential in elucidating the anaerobic ammonium oxidation (anammox) pathway. These studies showed that ammonium is oxidized with hydroxylamine, which is derived from nitrite (B80452). Critically, experiments demonstrated that this process transiently accumulates hydrazine as an intermediate, which is then converted to dinitrogen gas. Using ¹⁵N-labeled compounds was key to unraveling this novel metabolic route.
| Metabolite | ¹⁵N-NMR Signal (ppm) | Significance | Reference |
|---|---|---|---|
| Ammonia | 0 | Indicates N-N bond cleavage. | |
| Unchanged [¹⁵N₂]hydrazine | 32 | Represents excreted, unmetabolized hydrazine. | |
| Urea | 56 | Shows incorporation of cleaved nitrogen into the urea cycle. | |
| Carbazic acid | 85 | Product of reaction with CO₂. | |
| Acetylhydrazine | 107 (hydrazido N) | Product of acetylation pathway. | |
| Diacetylhydrazine | 110 (hydrazido N) | Product of further acetylation. | |
| 2-Oxoglutarate hydrazone (cyclized) | 150 and 294 | Reaction with an intermediate of the citric acid cycle. | |
| Pyruvate hydrazone | 316 (hydrazono N) | Reaction with a key metabolic keto acid. |
Investigation of N-N Bond Cleavage and Nitrogen Incorporation into Endogenous Compounds
The use of hydrazine labeled with the stable isotope ¹⁵N has been instrumental in tracking the metabolic fate of this compound in biological systems. Isotopic tracing studies allow for the unambiguous identification of metabolites derived from the parent compound, providing direct evidence of bond cleavage and the subsequent incorporation of nitrogen atoms into the body's own molecules.
A significant in vivo study utilizing ¹⁵N-NMR spectroscopy investigated the metabolism of [¹⁵N₂]hydrazine administered to rats. nih.gov Analysis of urine collected over 24 hours revealed several ¹⁵N-labeled metabolites, confirming that the nitrogen-nitrogen bond of hydrazine is cleaved in vivo. nih.gov The detection of ¹⁵N-enriched urea and ammonia provided clear evidence of this cleavage. nih.gov The nitrogen atoms released from hydrazine are incorporated into the urea cycle, a fundamental metabolic pathway. nih.gov This finding suggests that N-oxidation may be a possible mechanism for the in vivo cleavage of the N-N bond. nih.gov
Beyond urea and ammonia, the study identified other metabolites, indicating various metabolic pathways for hydrazine. These included acetylhydrazine and diacetylhydrazine, products of acetylation. nih.gov The reaction of hydrazine with carbon dioxide led to the formation of carbazic acid. nih.gov Furthermore, hydrazine was found to react with endogenous keto acids to form hydrazones, with pyruvate hydrazone and a cyclized product of 2-oxoglutarate hydrazone being identified. nih.gov These findings, made possible by ¹⁵N labeling, have significantly advanced the understanding of hydrazine's complex metabolism. nih.gov
Interactive Data Table: ¹⁵N-Labeled Metabolites of Hydrazine Identified in Rat Urine by ¹⁵N-NMR
| Metabolite | ¹⁵N-NMR Signal (ppm) | Metabolic Pathway Indicated |
| Ammonia | 0 | N-N Bond Cleavage |
| [¹⁵N₂]hydrazine | 32 | Unchanged Compound |
| Urea | 56 | N-N Bond Cleavage & Nitrogen Incorporation |
| Carbazic acid | 85 | Reaction with CO₂ |
| Acetylhydrazine | 107 | Acetylation |
| Diacetylhydrazine | 110 | Acetylation |
| Cyclized 2-oxoglutarate hydrazone | 150 (doublet) & 294 (singlet) | Reaction with Keto Acid |
| Pyruvate hydrazone | 316 | Reaction with Keto Acid |
Enzymatic Mechanistic Studies Using ¹⁵N-Labeled Hydrazine Substrates
¹⁵N-labeled hydrazine serves as a powerful tool for probing the mechanisms of enzymes that metabolize nitrogen compounds. By following the ¹⁵N label, researchers can elucidate reaction pathways, identify products, and understand how substrates interact with enzyme active sites.
Studies on ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) have utilized ¹⁵N-labeled hydrazine to investigate its oxidation. nih.gov In experiments with cell suspensions of "Ca. Nitrosocosmicus franklandus" (an AOA) and Nitrosomonas europaea (an AOB), the addition of ¹⁵N-hydrazine led to the production of dinitrogen gas with a mass of 30 (³⁰N₂). nih.gov This directly confirms that N₂ is a product of enzymatic hydrazine oxidation in these microorganisms. nih.gov Quantitative analysis showed a significant difference in the efficiency of this conversion between the two organisms. nih.gov
Interactive Data Table: Enzymatic Conversion of ¹⁵N-Hydrazine to ³⁰N₂
| Organism | Type | % of ¹⁵N-Hydrazine Oxidized to ³⁰N₂ |
| "Ca. Nitrosocosmicus franklandus" | AOA | ~8.8% |
| Nitrosomonas europaea | AOB | ~71.4% |
Isotopically labeled hydrazine probes have also been developed to investigate the reaction mechanisms of other enzyme classes, such as the Fe(II)/2-oxoglutarate (Fe/2OG) dependent oxygenases. acs.org In one study, paired probes (unlabeled and ¹⁵N₂-labeled) were used to determine the site and mode of reactivity with the FTO protein, an Fe/2OG enzyme. acs.org The analysis revealed that the probe covalently attaches to the His231 residue in the enzyme's active site. acs.org Crucially, the use of the ¹⁵N₂-labeled probe resulted in no mass shift of the modified peptide compared to the unlabeled probe. acs.org This indicated that the terminal nitrogen atoms of the hydrazine probe were lost as N₂ gas during the reaction. acs.org This finding was consistent with an oxidative functionalization cycle (OFC) mechanism, where the enzyme activates the probe in a radical-based process that results in the arylation of the histidine residue. acs.org This innovative use of isotopic labeling provided unambiguous evidence for the enzyme's reaction mechanism. acs.org
Investigation of Oxidative Decomposition Mechanisms of Hydrazine-15N2 in Various Media
The oxidative decomposition of hydrazine is a complex process that can proceed through multiple pathways, yielding different products depending on the oxidant and reaction conditions. preprints.org The use of ¹⁵N-labeled hydrazine has been essential in unraveling these mechanisms by tracing the fate of the nitrogen atoms. mdpi.com
Kinetic and Stoichiometric Analysis of ¹⁵N₂ Gas Evolution
A key experimental strategy involves the oxidation of a mixture of unlabeled hydrazine (¹⁴N₂H₄) and doubly labeled hydrazine (¹⁵N₂H₄). mdpi.com The isotopic composition of the evolved dinitrogen gas (N₂) is then analyzed by mass spectrometry. preprints.org The relative amounts of ¹⁴N₂, ¹⁵N₂, and the mixed isotope ¹⁴N¹⁵N provide profound insight into the reaction stoichiometry and mechanism. preprints.org
The product distribution is highly dependent on the nature of the oxidizing agent. mdpi.com
Four-electron oxidizing agents , such as acid iodate or alkaline ferricyanide, produce unrandomized N₂ molecules. mdpi.com In the mixed-isotope experiment, this means only ¹⁴N₂ and ¹⁵N₂ are formed, with no ¹⁴N¹⁵N. This indicates that all four hydrogen atoms are removed from a single hydrazine molecule, and the original N-N bond remains intact throughout the reaction to become the N≡N bond in the N₂ product. mdpi.com
One-electron oxidizing agents , in contrast, yield a randomized isotopic composition in the N₂ gas, with significant amounts of ¹⁴N¹⁵N being produced. mdpi.com The formation of ¹⁴N¹⁵N proves that N-N bonds in the original hydrazine molecules are broken and new N-N bonds are formed between nitrogen atoms that originated from two different hydrazine molecules. preprints.org
The ratio of randomized to unrandomized N₂ products can vary. For example, the electrooxidation of ¹⁵N-labeled hydrazine at a platinum electrode produced a low level of randomization, whereas oxidation with Ce(IV) in solution resulted in a much higher degree of randomization. mdpi.com
Identification of Short-Lived Intermediate Species in Oxidation Processes
The detection of ¹⁴N¹⁵N gas during the oxidation of mixed ¹⁴N₂H₄ and ¹⁵N₂H₄ solutions is definitive proof that the reaction proceeds through intermediate species in which nitrogen atoms from different hydrazine molecules are linked. preprints.orgmdpi.comresearchgate.net Theoretical and experimental studies have proposed several short-lived intermediates to explain these observations.
One-electron oxidation is thought to produce the hydrazyl radical (•N₂H₃). Two of these radicals can combine to form tetrazane (N₄H₆), a linear N₄ species. mdpi.comresearchgate.net This intermediate, such as ¹⁴NH₂-¹⁴NH-¹⁵NH-¹⁵NH₂, can then undergo hydrogen transfers and subsequent cleavage of the lateral N-N bonds to produce the mixed ¹⁴N¹⁵N molecule. mdpi.comresearchgate.net
Another proposed intermediate is tetrazene (N₄H₄), which can be formed from the dimerization of diimine (N₂H₂). preprints.org However, theoretical studies suggest that the decomposition of linear tetrazene intermediates most likely occurs by splitting the central N-N bond, which would not produce ¹⁴N¹⁵N. preprints.org Therefore, the formation of ¹⁴N¹⁵N is more readily explained by the decomposition of tetrazane (N₄H₆) intermediates. mdpi.com In addition to these N₄ species, free radical intermediates have also been demonstrated to occur during the metabolic activation of hydrazine derivatives. nih.gov
Advanced Spectroscopic and Analytical Characterization of Hydrazine 15n2 Dihydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of nitrogen-containing compounds. The use of the stable isotope Nitrogen-15 (¹⁵N), which has a nuclear spin of ½, offers significant advantages over the more abundant but quadrupolar ¹⁴N nucleus, providing narrower line widths and clearer spectra wikipedia.org. While ¹⁵N NMR suffers from low natural abundance (0.37%) and a low gyromagnetic ratio, isotopic enrichment in molecules like Hydrazine-15N2 dihydrochloride (B599025) overcomes these sensitivity challenges, enabling a suite of powerful analytical applications wikipedia.orghuji.ac.iljcu.cz.
¹⁵N NMR Chemical Shift Analysis for Structural Confirmation and Isotopic Position Assignment
The chemical shift in ¹⁵N NMR is highly sensitive to the local electronic environment of the nitrogen atom, making it an excellent tool for structural confirmation. For Hydrazine-15N2 dihydrochloride, the presence of the ¹⁵N isotope can be unequivocally confirmed by a characteristic signal in the ¹⁵N NMR spectrum. In metabolic studies, unchanged [¹⁵N₂]hydrazine has been detected in rat urine with a singlet at 32 ppm nih.gov.
The analysis of ¹⁵N chemical shifts is crucial for identifying metabolites and confirming the position of the isotopic label. For instance, in the metabolism of [¹⁵N₂]hydrazine, various nitrogen-containing metabolites were identified based on their unique ¹⁵N chemical shifts. This allows researchers to trace the fate of the nitrogen atoms from the parent compound through various biochemical transformations nih.gov. The measurement of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants provides further unambiguous information about molecular structures and connectivity nih.gov.
Below is a table of ¹⁵N chemical shifts observed for hydrazine (B178648) and its metabolites, demonstrating the utility of this technique for structural assignment.
| Compound/Metabolite | Functional Group | ¹⁵N Chemical Shift (ppm) | Reference |
| [¹⁵N₂]Hydrazine | Hydrazinyl Nitrogen | 32 | nih.gov |
| Acetylhydrazine | Hydrazido Nitrogen | 107 | nih.gov |
| Diacetylhydrazine | Hydrazido Nitrogen | 110 | nih.gov |
| Carbazic Acid | - | 85 | nih.gov |
| Pyruvate Hydrazone | Hydrazono Nitrogen | 316 | nih.gov |
| ¹⁵N-enriched Urea (B33335) | - | 56 | nih.gov |
| Ammonia (B1221849) | - | 0 | nih.gov |
| 2-Oxoglutarate Hydrazone Cyclized Product | - | 150 (doublet), 294 (singlet) | nih.gov |
Chemical shifts are referenced relative to ammonia (0 ppm).
Utilization of ¹⁵N NMR in Reaction Monitoring and Kinetic Profiling
¹⁵N NMR spectroscopy is a powerful method for monitoring the progress of reactions involving nitrogen-containing species in real-time. By acquiring spectra at successive time points, the disappearance of reactant signals and the appearance of product signals can be tracked, providing detailed kinetic profiles of the chemical transformation nih.gov. The specificity afforded by ¹⁵N labeling ensures that only the nitrogen-containing molecules of interest are observed, simplifying complex reaction mixtures jcu.cz.
For example, the formation of a diazonium salt intermediate from a reaction involving Na¹⁵NO₂ can be followed using hyperpolarized ¹⁵N NMR spectroscopy nih.gov. This same principle applies to reactions involving this compound. As it reacts to form derivatives, the chemical shift of the ¹⁵N nuclei will change, allowing for direct observation of the reaction course. This technique is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions nih.govresearchgate.net. The integration of signal intensities over time allows for the calculation of reaction rates and the determination of kinetic parameters.
Combined ¹H and ¹⁵N NMR for Comprehensive Metabolic and Structural Elucidation
While ¹⁵N NMR provides direct information about the nitrogen atoms, a more complete structural picture is achieved by combining it with ¹H NMR. Two-dimensional heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in this regard rsc.orgasiaisotopeintl.com. These techniques correlate the ¹⁵N nuclei with directly attached protons (HSQC) or protons that are two to four bonds away (HMBC), effectively mapping the molecular structure nih.govnih.gov.
In the context of this compound metabolism, combined ¹H and ¹⁵N NMR can be used to definitively identify complex metabolites. For example, after administering [¹⁵N₂]hydrazine, metabolites like the cyclized product of 2-oxoglutarate hydrazone were identified nih.gov. An HSQC experiment would show a correlation between the ¹⁵N nuclei and any attached protons, while an HMBC experiment would reveal longer-range correlations to other protons in the molecule, thereby confirming its cyclic structure. This combined approach is essential for the comprehensive structural elucidation of novel metabolites and reaction products in complex biological samples nih.govfrontiersin.orgdntb.gov.ua.
Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS)
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is a highly sensitive and specific method for the analysis of isotopically labeled compounds.
Quantitative Analysis of this compound and its Metabolites via Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of chemical compounds in complex matrices. This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. This compound is perfectly suited for this role in the quantification of unlabeled hydrazine nih.govcdc.gov.
In a typical IDMS workflow, a known amount of the ¹⁵N-labeled internal standard is added to the sample. The labeled and unlabeled compounds are co-extracted and analyzed, usually by LC-MS/MS. Because the labeled standard has nearly identical chemical and physical properties to the analyte, it accounts for any sample loss during preparation and for variations in instrument response nih.govckisotopes.com.
A specific method for quantifying hydrazine in human urine involves derivatization with p-anisaldehyde followed by HPLC-MS/MS analysis. The ¹⁵N₂-labeled hydrazine serves as the internal standard. Quantification is achieved by monitoring specific mass-to-charge (m/z) transitions for both the analyte and the standard in Multiple Reaction Monitoring (MRM) mode nih.gov.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Reference |
| Hydrazine (derivatized) | 269.1 | 134.1 | Quantitation | nih.gov |
| Hydrazine (derivatized) | 269.1 | 136.1 | Confirmation | nih.gov |
| Hydrazine-¹⁵N₂ (derivatized internal standard) | 271.1 | 135.1 | Quantitation | nih.gov |
This method provides excellent accuracy and precision, with a linear range that can span six orders of magnitude, allowing for the measurement of hydrazine from trace environmental exposures to higher industrial levels nih.govcdc.gov.
High-Resolution Mass Spectrometric Identification of ¹⁵N-Labeled Products and Reaction Intermediates
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound nih.govnih.gov. This capability is invaluable for identifying the products and intermediates formed from reactions involving this compound mdpi.com.
When a reaction is performed with a ¹⁵N-labeled precursor, the resulting products will incorporate the heavier isotope. HRMS can easily distinguish between an unlabeled product and its ¹⁵N-labeled counterpart due to the precise mass difference between ¹⁴N (14.00307 Da) and ¹⁵N (15.00011 Da). This allows researchers to confirm that a product originated from the labeled reactant nih.gov.
Furthermore, tandem mass spectrometry (MS/MS) on an HRMS platform can be used to fragment the labeled molecules. By analyzing the masses of the resulting fragment ions, the location of the ¹⁵N label within the molecule can often be determined biorxiv.orgresearchgate.net. This information is critical for elucidating reaction mechanisms and identifying the structure of transient intermediates that may not be observable by other techniques researchgate.netru.nl.
Chromatographic Separation Techniques (e.g., LC, GC) Optimized for 15N-Labeled Species
The accurate analysis and separation of ¹⁵N-labeled compounds such as Hydrazine-¹⁵N₂ dihydrochloride are crucial for metabolic studies, environmental tracing, and reaction mechanism elucidation. Both liquid chromatography (LC) and gas chromatography (GC) are powerful techniques that can be optimized for the specific challenges posed by isotopically labeled species, particularly for polar and reactive molecules like hydrazine.
Gas Chromatography (GC)
Direct gas chromatographic analysis of hydrazine is challenging due to its high polarity and reactivity, which can lead to poor peak shape and interaction with the stationary phase. Therefore, derivatization is a commonly employed strategy to enhance volatility and thermal stability, making the analyte more amenable to GC separation. For ¹⁵N-labeled hydrazine, this derivatization step must be carefully controlled to ensure no isotopic fractionation occurs.
A prevalent derivatization technique involves reacting hydrazine with a ketone, such as acetone (B3395972), to form the corresponding acetone azine (2,3-diazabuta-1,3-diene). This derivative is significantly more volatile and less polar than hydrazine itself. The use of ¹⁵N₂-labeled hydrazine as a surrogate standard in an isotope dilution method allows for precise quantification. In such methods, both the native hydrazine and the ¹⁵N₂-labeled internal standard are converted to their respective azine derivatives and analyzed by GC coupled with mass spectrometry (GC-MS).
Optimization of GC methods for ¹⁵N-labeled species focuses on several key parameters:
Column Selection: Capillary columns with non-polar or medium-polarity stationary phases, such as 6% cyanopropylphenyl-94% dimethylpolysysiloxane, are often effective for separating the derivatized hydrazine.
Injection Technique: Splitless injection is frequently used to maximize the transfer of the analyte onto the column, which is essential for detecting low concentrations.
Detector: Mass spectrometry (MS) is the detector of choice for analyzing isotopically labeled compounds. By monitoring the specific mass-to-charge ratios (m/z) of the molecular ions and characteristic fragments of the labeled and unlabeled derivatives, unequivocal identification and accurate quantification can be achieved. For instance, in a GC-MS/MS analysis of acetone azine derived from hydrazine, the precursor-product ion transition for the ¹⁵N-labeled derivative would be monitored separately from the unlabeled one. Another powerful detector is the Atomic Emission Detector (AED), which can be specifically tuned to detect ¹⁵N, offering high selectivity and sensitivity for nitrogen-containing compounds. chemicalbook.com Optimization of reagent gas flows (H₂, O₂, and CH₄) in GC-AED can increase ¹⁵N sensitivity by nearly two orders of magnitude compared to standard settings. chemicalbook.com
Liquid Chromatography (LC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers an alternative approach for the analysis of hydrazine and its derivatives, especially when dealing with complex matrices or when derivatization for GC is not desirable. Similar to GC, derivatization is often employed to improve chromatographic retention and detectability.
For HPLC analysis, hydrazine can be derivatized with chromophoric or fluorophoric reagents to enable sensitive detection by UV-Vis or fluorescence detectors. A common derivatizing agent is benzaldehyde, which reacts with hydrazine to form a stable hydrazone that can be readily separated on a reversed-phase C18 column.
Key optimization parameters for LC analysis of ¹⁵N-labeled species include:
Mobile Phase Composition: An isocratic mobile phase, for example, a mixture of methanol and water, is often sufficient for the separation of the hydrazone derivative. The composition is optimized to achieve good resolution and peak shape.
Column Chemistry: Reversed-phase columns (e.g., C18) are widely used for separating the relatively non-polar derivatives of hydrazine.
Detector: While UV-Vis and fluorescence detection are common, coupling LC with tandem mass spectrometry (LC-MS/MS) provides the highest level of specificity and sensitivity for ¹⁵N-labeled compounds. nih.gov LC-MS/MS allows for the selective monitoring of the parent and fragment ions of the labeled analyte, effectively eliminating matrix interference and enabling precise quantification.
The following interactive table summarizes typical parameters for the GC-MS analysis of hydrazine after derivatization, a method directly applicable to its ¹⁵N₂ isotopologue.
| Parameter | Value/Condition | Purpose |
| Derivatizing Agent | Acetone | Increases volatility and thermal stability. |
| Column | DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) | Provides good separation of the acetone azine derivative. |
| Injector Temperature | 200 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial Temperature: 95°C | Optimized for the elution of acetone azine. |
| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general detection, MS for specific detection of ¹⁵N-labeled species. |
| MS Ionization | Chemical Ionization (CI) or Electron Ionization (EI) | CI can provide softer ionization, preserving the molecular ion. |
Other Spectroscopic Methods for Specialized Characterization
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of 15N-Labeled Compounds
Infrared (IR) spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of molecules. For Hydrazine-¹⁵N₂ dihydrochloride, IR spectroscopy provides a direct method to observe the effect of isotopic substitution on the molecular bonds, particularly the N-N bond. The substitution of ¹⁴N with the heavier ¹⁵N isotope results in a predictable shift of the vibrational frequencies to lower wavenumbers, as described by the harmonic oscillator model. This isotopic shift is a definitive tool for assigning specific vibrational modes.
The IR spectrum of hydrazine dihydrochloride exhibits characteristic absorption bands corresponding to N-H stretching, N-H bending (scissoring), and N-N stretching vibrations. The N-N stretching vibration is of particular interest for isotopic labeling studies. In unlabeled hydrazine (¹⁴N₂H₄), the N-N stretching band is observed around 1111 cm⁻¹. researchgate.net Upon substitution with ¹⁵N, this band is expected to shift to a lower frequency.
The magnitude of this shift can be estimated using the reduced mass relationship for a diatomic oscillator. The observed shift provides unambiguous confirmation of the N-N stretching mode assignment. For example, a study on a related compound showed a shift of 40 cm⁻¹ for the N=N stretching frequency upon ¹⁵N labeling, which was consistent with the calculated shift of 42 cm⁻¹. researchgate.net
The table below presents a comparison of key IR vibrational frequencies for unlabeled hydrazine and the expected shifts for Hydrazine-¹⁵N₂.
| Vibrational Mode | Unlabeled Hydrazine (¹⁴N₂H₄) Frequency (cm⁻¹) | Expected Hydrazine-¹⁵N₂ Frequency (cm⁻¹) |
| N-N Stretch | ~1111 researchgate.net | < 1111 |
| NH₂ Rocking | ~1056 - 1075 | Lower frequency shift |
| NH₂ Wagging/Torsion | ~567 - 684 | Lower frequency shift |
| N-H Symmetric Stretch | ~3314 | Minor shift |
| N-H Asymmetric Stretch | ~3350 | Minor shift |
Note: The exact frequencies for Hydrazine-¹⁵N₂ dihydrochloride may vary due to solid-state effects and hydrogen bonding in the crystal lattice. The data for unlabeled hydrazine is based on the free molecule and provides a reference for the expected isotopic shifts.
Analysis of the IR spectrum of Hydrazine-¹⁵N₂ dihydrochloride allows for a detailed understanding of its molecular structure and bonding. The confirmed assignment of vibrational modes through isotopic labeling is essential for theoretical calculations and for interpreting the results of other analytical techniques.
Applications in Complex Chemical Systems Utilizing Hydrazine 15n2 Dihydrochloride
Catalytic Reaction Mechanism Investigations with 15N2-Labeled Substrates
The use of substrates labeled with the stable isotope ¹⁵N is a cornerstone technique for investigating the mechanisms of catalytic reactions involving nitrogen-containing compounds. Hydrazine-15N2 dihydrochloride (B599025) provides a direct method to track the fate of the two adjacent nitrogen atoms of the hydrazine (B178648) molecule as it interacts with a catalyst.
Isotopically labeled hydrazine is instrumental in understanding the fundamental steps of its catalytic decomposition. Studies using ¹⁵N-enriched hydrazine on iridium and rhodium catalysts have definitively shown how the nitrogen-nitrogen bond behaves during the reaction. Mass spectrometric analysis of the nitrogen gas (N₂) produced from a mixture of ¹⁵N-enriched hydrazine and normal hydrazine revealed that the N₂ molecule is formed from two nitrogen atoms originating from the same hydrazine molecule. dtic.mildtic.mil This critical finding indicates that the N-N bond of the hydrazine molecule is preserved throughout the catalytic cycle, ruling out mechanisms involving N-N bond cleavage and subsequent recombination of nitrogen atoms from different hydrazine molecules. dtic.mildtic.mil
Table 1: Mechanistic Insights from ¹⁵N-Hydrazine Catalytic Decomposition
| Catalyst | Key Finding | Implication for Mechanism |
|---|---|---|
| Iridium (Shell 405) | N₂ gas is formed from the two N atoms of a single hydrazine molecule. dtic.mildtic.mil | The N-N bond is not cleaved during the reaction. The catalyst facilitates the removal of hydrogen atoms without breaking the nitrogen backbone. |
| Rhodium | N₂ gas is formed from the two N atoms of a single hydrazine molecule. dtic.mil | Similar to the iridium catalyst, the mechanism does not involve N-N bond fission. |
This table summarizes key findings from studies using ¹⁵N-labeled hydrazine to investigate catalytic decomposition mechanisms.
The selectivity of a catalyst—its ability to direct a reaction to form a specific product over others—can be effectively probed using ¹⁵N-labeled substrates. In the context of nitrogen reduction, catalysts can yield either ammonia (B1221849) (NH₃) or hydrazine (N₂H₄). By using ¹⁵N₂ as the starting material, researchers can trace the formation of ¹⁵N₂H₄ and ¹⁵NH₃. nih.gov This allows for precise quantification of the catalyst's selectivity.
Recent studies on an iron-based catalyst demonstrated a dramatic shift in selectivity from ammonia to hydrazine by changing the reaction's reductant and proton source. nih.gov The use of ¹⁵N₂ confirmed it as the source of the nitrogen atoms in the resulting hydrazine and ammonia products. nih.gov This approach is crucial for understanding how modifying the catalyst's electronic environment or the reaction conditions can steer the outcome toward a desired product, a central goal in catalyst development. nih.govacs.org While direct probing of stereochemistry (the 3D arrangement of atoms) with ¹⁵N₂-hydrazine is less common, understanding the mechanism of substrate binding and transformation, as revealed by isotope tracing, provides the foundational knowledge needed to design catalysts with specific stereochemical control.
Biosynthetic Pathway Delineation Using ¹⁵N₂-Hydrazine as a Tracing Agent
Stable isotope tracing is an indispensable technique for unraveling the complex sequences of reactions that constitute biosynthetic pathways in living organisms. wikipedia.orgnih.gov By supplying ¹⁵N-labeled precursors, scientists can track the incorporation of nitrogen into natural products, thereby identifying the origin of nitrogen atoms and elucidating the enzymatic reactions involved. nih.gov
The biosynthesis of natural products containing rare nitrogen-nitrogen (N-N) bonds, such as the antifungal agent fosfazinomycin and the antibiotic kinamycin, has been a long-standing puzzle. rsc.orgillinois.edu Isotope labeling studies have been pivotal in uncovering the origins of the hydrazine moiety in these molecules.
In the case of fosfazinomycin, feeding experiments with ¹⁵N-labeled L-aspartic acid (L-Asp) confirmed that the primary amine from this amino acid is incorporated into the phosphonohydrazine part of the final molecule. illinois.edursc.orgnih.gov This demonstrated that L-Asp is a key precursor for one of the nitrogen atoms in the N-N bond. researchgate.net Similarly, for kinamycin, feeding experiments with ¹⁵N-labeled nitrite (B80452) and nitrate (B79036) showed incorporation into the diazo group of the molecule, identifying inorganic nitrogen sources as precursors. researchgate.net Further studies have suggested that in both pathways, a common intermediate, glutamylhydrazine, acts as a carrier molecule for the hydrazine group, highlighting a convergent evolutionary strategy for N-N bond installation. illinois.edu
Table 2: Results of ¹⁵N Isotope Labeling in Biosynthesis Studies
| Natural Product | ¹⁵N-Labeled Precursor | Finding |
|---|---|---|
| Fosfazinomycin | L-Aspartic Acid | Confirmed the incorporation of nitrogen from L-Asp into the fosfazinomycin structure. rsc.orgnih.govresearchgate.net |
This table presents findings from isotope tracing experiments aimed at identifying the nitrogen sources in the biosynthesis of complex natural products.
Beyond identifying nitrogen sources, ¹⁵N labeling helps to elucidate the specific enzymatic mechanisms of N-N bond formation. acs.orgnih.gov The study of the fosfazinomycin gene cluster revealed a set of enzymes responsible for converting L-Asp into a hydrazine precursor. rsc.orgnih.gov For example, the enzyme FzmM, a flavin-dependent oxygenase, catalyzes the oxidation of L-Asp to N-hydroxy-Asp. rsc.orgnih.govresearchgate.net Subsequent enzymatic steps are believed to generate a reactive nitrogen species that ultimately forms the N-N bond.
By using ¹⁵N-labeled substrates in in vitro assays with purified enzymes, researchers can directly observe the transfer of the isotope from the substrate to the product, confirming the enzyme's function. This approach is crucial for understanding how "NNzymes"—enzymes that catalyze N-N bond formation—overcome the high activation energy typically required for coupling two nucleophilic nitrogen atoms. nih.gov These enzymatic studies, supported by isotope tracing, provide detailed snapshots of catalysis, revealing intermediates and clarifying the roles of specific enzymes in these intricate biosynthetic pathways. uni-muenchen.de
Development and Validation of 15N-Labeled Internal Standards for Analytical Quantification
Accurate quantification of molecules in complex biological or environmental samples is a significant analytical challenge. Isotope dilution mass spectrometry (ID-MS) is considered a gold standard methodology for achieving high accuracy and precision. nih.govresearchgate.netnih.gov This technique relies on the use of a stable isotopically labeled (SIL) version of the analyte as an internal standard. scispace.comnih.gov
Hydrazine-15N2 dihydrochloride is an ideal candidate for use as an internal standard for the quantification of hydrazine. The development and validation process involves several key steps. First, the SIL internal standard must be synthesized with a high degree of isotopic enrichment. nih.gov Its identity, chemical purity, and concentration must be rigorously characterized. researchgate.net
During analysis, a known amount of the ¹⁵N-labeled internal standard is added to the sample at the earliest stage of preparation. nih.gov The standard behaves almost identically to the unlabeled analyte throughout extraction, derivatization, and chromatographic separation, but is distinguishable by the mass spectrometer due to its higher mass. scispace.comnist.gov Any sample loss or variation during sample processing will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the ¹⁵N-labeled standard, a highly accurate and precise quantification can be achieved. nih.govnist.gov This approach corrects for variations in instrument response and matrix effects, which can suppress or enhance the analyte signal. scispace.com The use of ¹⁵N-labeled internal standards is essential for reliable quantification in fields ranging from clinical diagnostics to environmental monitoring. nih.govresearchgate.net
Role in Accurate and Precise Isotope Dilution Methods for Trace Analysis
Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements. The methodology involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample. This labeled compound, often referred to as an internal or surrogate standard, exhibits nearly identical chemical and physical properties to the natural, unlabeled hydrazine. researchgate.netnih.gov Consequently, it behaves the same way as the target analyte during sample preparation, extraction, and analysis, allowing it to compensate for any sample loss that may occur during these steps.
The core principle of this method is the measurement of the altered isotopic ratio of the analyte after the labeled standard has been introduced and equilibrated within the sample matrix. By knowing the initial amount of the added labeled standard and measuring the final isotope ratio in the mass spectrometer, the initial concentration of the unlabeled analyte can be determined with exceptional accuracy.
A key application of this technique is the analysis of carcinogenic hydrazine in various complex matrices, such as drinking water and tobacco smoke. researchgate.netnih.gov In these analyses, the sample is often first derivatized to improve its chromatographic properties and detection sensitivity. For instance, hydrazine and the ¹⁵N₂-labeled internal standard can be reacted with acetone (B3395972) to form acetone azine and acetone azine-(¹⁵N)₂, respectively. nih.gov These derivatives are then extracted and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). researchgate.netnih.gov The use of this compound as a surrogate standard ensures that any variability or loss during the derivatization and extraction steps affects both the analyte and the standard equally, thus maintaining the integrity of the final quantitative result.
Table 1: Research Findings on the Application of this compound in Isotope Dilution Analysis
| Analytical Method | Matrix | Role of Labeled Compound | Key Finding |
|---|---|---|---|
| LC-MS/MS | Tobacco Smoke | Internal Standard | Enabled sensitive and quantitative analysis of hydrazine. |
Evaluation of Analytical Method Performance using ¹⁵N₂-Hydrazine Dihydrochloride Standards
¹⁵N₂-Hydrazine dihydrochloride standards are indispensable for the validation and performance evaluation of analytical methods designed to quantify hydrazine. These standards are used to establish calibration curves, assess method detection limits, and determine the accuracy and precision of the analysis through recovery studies.
The performance of an isotope dilution method is heavily reliant on the quality of its calibration. A calibration curve is generated by analyzing a series of standards containing a fixed amount of the ¹⁵N₂-labeled internal standard and varying, known concentrations of the unlabeled hydrazine standard. The ratio of the analytical signals of the unlabeled analyte to the labeled standard is then plotted against the concentration of the unlabeled analyte. The linearity of this curve is a critical indicator of the method's performance over a specific concentration range. For example, in the analysis of hydrazine in tobacco smoke and drinking water, isotope dilution standard calibration curves have demonstrated excellent linearity with correlation coefficients (R²) greater than 0.999. researchgate.netnih.gov
Recovery studies are also performed to evaluate the method's accuracy. In these studies, a known amount of both the unlabeled analyte and the labeled standard are added (spiked) into a real sample matrix (e.g., reagent water). The sample is then processed and analyzed, and the percentage of the spiked compounds that is detected is calculated. High and consistent recovery percentages for both the analyte and the internal standard indicate that the method is accurate and that the internal standard is effectively compensating for matrix effects and procedural losses. For instance, in the analysis of hydrazine in fortified reagent water, mean recoveries were reported to be 102% for hydrazine and 106% for hydrazine-(¹⁵N)₂. nih.gov
Table 2: Performance Metrics of Analytical Methods Using ¹⁵N₂-Hydrazine Dihydrochloride Standards
| Performance Metric | Matrix | Concentration | Result |
|---|---|---|---|
| Linearity (R²) | Tobacco Smoke Matrix | 0.079 to 248 ng/mL | > 0.999 researchgate.net |
| Linearity (R) | Drinking Water Matrix | Not Specified | 0.999 nih.gov |
| Method Detection Limit | Reagent Water | 1.0 ng/L | 0.70 ng/L nih.gov |
| Mean Recovery (Hydrazine) | Reagent Water | 20.0 ng/L | 102% (RSD: 13.7%) nih.gov |
R: Correlation Coefficient; R²: Coefficient of Determination; RSD: Relative Standard Deviation
Theoretical and Computational Investigations of Hydrazine 15n2 Dihydrochloride Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity of 15N2-Hydrazine
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of isotopically labeled hydrazine (B178648), such as ¹⁵N₂-hydrazine. These computational methods, rooted in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to determine experimentally. basquequantum.euswikipedia.org
Researchers employ various ab initio and density functional theory (DFT) methods to model ¹⁵N₂-hydrazine. wikipedia.org For instance, studies on the decomposition of ¹⁵N-labeled hydrazine on metal surfaces, like Iridium(111), utilize electronic structure calculations to elucidate reaction pathways. cardiff.ac.uk These calculations can reveal that the decomposition preferentially begins with the cleavage of the N-N bond, followed by dehydrogenation, ultimately leading to the formation of ammonia (B1221849) and nitrogen gas. cardiff.ac.uk Analysis of the electronic structure upon adsorption shows a weakening of the π bond between the nitrogen atoms, which supports the preference for N-N scission. cardiff.ac.uk
In the context of hydrazine oxidation in aqueous solutions, theoretical treatments at the CCSD/cc-pVTZ level of theory are used to investigate the structures, thermodynamics, and electronic characteristics of intermediate species. preprints.orgpreprints.orgresearchgate.netresearchgate.net For example, when a mixture of ¹⁴N₂H₄ and ¹⁵N₂H₄ is oxidized, the formation of ¹⁴N¹⁵N molecules indicates the transient existence of a ¹⁴NH₂-¹⁴NH-¹⁵NH-¹⁵NH₂ intermediate. preprints.orgresearchgate.net Quantum chemical calculations help to rationalize the stability and decomposition pathways of such intermediates. preprints.orgpreprints.orgresearchgate.netresearchgate.net
The choice of computational method is crucial for obtaining accurate results. Various DFT functionals and basis sets are benchmarked to find the most suitable combination for a given chemical problem. semanticscholar.orgresearchgate.net The insights gained from these calculations are vital for interpreting experimental observations and predicting the behavior of ¹⁵N₂-hydrazine in different chemical environments.
Molecular Dynamics Simulations of 15N2-Hydrazine Interactions in Solution and at Interfaces
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of ¹⁵N₂-hydrazine in solution and at interfaces. These simulations model the movement of atoms and molecules over time, providing a detailed picture of interactions that govern chemical and physical processes.
In aqueous solutions, MD simulations can shed light on the solvation structure of hydrazine and its interactions with water molecules. For instance, simulations of a water-hydrazine particle system under varying conditions, including those mimicking a pressurized water reactor (PWR) environment, reveal how the presence of hydrazine affects the system's dynamic properties. researchgate.net The mean square displacement (MSD), a measure of particle mobility, has been shown to increase with the addition of hydrazine in a chamber ambient setting. researchgate.net In a PWR environment, the MSD of the system with hydrazine is significantly higher than in the ambient condition, indicating increased molecular motion. researchgate.net
At interfaces, such as between a catalyst and a solution, MD simulations can elucidate the mechanisms of surface-mediated reactions. For example, in the context of hydrazine decomposition on metal surfaces, MD can be used to study the adsorption of hydrazine molecules, their orientation on the surface, and the subsequent bond-breaking and bond-forming events. These simulations complement quantum chemical calculations by providing a dynamic perspective on the reaction pathways.
The use of ¹⁵N₂-hydrazine in these simulations allows for the tracking of specific nitrogen atoms, which is crucial for understanding reaction mechanisms involving N-N bond cleavage and formation. By analyzing the trajectories of the isotopically labeled atoms, researchers can distinguish between different reaction pathways, such as those that lead to the scrambling of nitrogen isotopes. preprints.orgchemrxiv.org
Computational Prediction and Validation of Spectroscopic Parameters for 15N-Labeled Species (e.g., NMR Chemical Shifts)
Computational methods are invaluable for predicting and validating spectroscopic parameters of ¹⁵N-labeled species, particularly NMR chemical shifts. semanticscholar.orgnih.gov ¹⁵N NMR spectroscopy is a powerful tool for structural elucidation, but the interpretation of experimental spectra can be complex. nih.govresearchgate.net Quantum chemical calculations provide a means to correlate observed chemical shifts with specific molecular structures and environments. semanticscholar.org
Density functional theory (DFT) is a widely used method for calculating ¹⁵N NMR chemical shifts. semanticscholar.orgresearchgate.net The accuracy of these predictions depends on the choice of the density functional, the basis set, and the treatment of solvent effects. semanticscholar.orgresearchgate.net Researchers often compare the performance of different computational protocols to identify the most reliable approach for a given class of compounds. semanticscholar.org For example, studies have compared the performance of protocols like SMD-mPW1PW91/6-311+G(2d,p) and CPCM-OLYP/pcSseg-2 for calculating ¹⁵N chemical shifts of nitrogenated aromatic compounds. semanticscholar.org
The gauge-independent atomic orbital (GIAO) method is commonly employed to compute the isotropic shielding constants, which are then converted to chemical shifts. semanticscholar.orgresearchgate.net Linear correlation between experimental chemical shifts and calculated isotropic shielding constants can be used to scale the theoretical values, leading to improved accuracy. semanticscholar.org
These computational predictions are not only used to assign experimental spectra but also to understand the factors that influence ¹⁵N chemical shifts. The lone pair of electrons on the nitrogen atom makes its chemical shift highly sensitive to its orientation and interactions with the surrounding environment. semanticscholar.orgresearchgate.net Computational models can dissect these influences, providing insights into intermolecular and intramolecular interactions.
Table 1: Comparison of Computational Methods for ¹⁵N NMR Chemical Shift Prediction
| Method | Key Features | Mean Absolute Deviation (MAD) |
| SMD-mPW1PW91/6-311+G(d,p) | Unscaled | 17.5 ppm semanticscholar.org |
| SMD-mPW1PW91/6-311+G(d,p) | Scaled | 7.3 ppm semanticscholar.org |
| CPCM-OLYP/pcSseg-2 | Unscaled | Not specified |
| CPCM-OLYP/pcSseg-2 | Scaled | 5.3 ppm semanticscholar.org |
| IMPRESSION (Machine Learning) | Trained on DFT-calculated shifts | 6.12 ppm nih.gov |
Modeling Reaction Energetics, Transition States, and Reaction Coordinates in 15N2-Hydrazine Related Transformations
Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving ¹⁵N₂-hydrazine by mapping out the reaction energetics, identifying transition states, and defining reaction coordinates. These theoretical investigations provide a detailed, atomistic view of how transformations occur.
For instance, in the study of hydrazine decomposition, computational methods are used to explore the potential energy surface of the reaction. researchgate.net This allows for the identification of various intermediates and the transition states that connect them. cardiff.ac.ukresearchgate.net By calculating the energy barriers associated with different reaction pathways, researchers can determine the most likely mechanism. For example, in the decomposition of hydrazine on an Ir(111) surface, calculations have shown that the initial N-N bond scission is the preferred pathway. cardiff.ac.uk
Similarly, in the oxidation of hydrazine, computational studies have been instrumental in understanding the formation of various nitrogen-containing products. preprints.orgresearchgate.net When a mixture of ¹⁴N₂H₄ and ¹⁵N₂H₄ is oxidized, the observation of ¹⁴N¹⁵N molecules points to a mechanism involving the formation of a tetrazane-like intermediate. preprints.orgresearchgate.net Theoretical calculations can model the energetics of the formation and subsequent decomposition of this intermediate, explaining how the N-N bonds are broken and reformed to produce the observed isotopic distribution. preprints.orgpreprints.orgresearchgate.net
The use of ¹⁵N labeling in these computational models is essential. It allows for the precise tracking of nitrogen atoms throughout the reaction, enabling a clear distinction between different mechanistic possibilities, such as whether the N-N bond of the original hydrazine molecule remains intact or is cleaved during the reaction. cardiff.ac.ukpreprints.orgresearchgate.net
Table 2: Computationally Investigated Species in Hydrazine Transformations
| Species | Role in Transformation | Computational Method |
| ¹⁴NH₂-¹⁴NH-¹⁵NH-¹⁵NH₂ | Intermediate in hydrazine oxidation | CCSD/cc-pVTZ preprints.orgresearchgate.net |
| N₄H₆ Isomers | Intermediates in hydrazine decomposition | CCSD(T)-F12a/aug-cc-pVTZ//ωB97x-D3/6-311++G(3df,3pd) researchgate.netresearchgate.net |
| Ir(111)-adsorbed N₂H₄ | Reactant in catalytic decomposition | DFT cardiff.ac.uk |
| Fe(II)-hydrazine adduct | Intermediate in N-N bond cleavage | DFT nih.gov |
Future Research Directions and Emerging Paradigms for Hydrazine 15n2 Dihydrochloride Research
Exploration of Novel Synthetic Methodologies Leveraging 15N-Labeling
The synthesis of isotopically labeled compounds is a cornerstone of their application. For Hydrazine-15N2 dihydrochloride (B599025), future research will likely focus on developing more efficient, cost-effective, and versatile synthetic routes.
One promising area is the refinement of existing methods, such as the synthesis of 15N-labeled hydrazine (B178648) hydrate (B1144303), a direct precursor to the dihydrochloride salt. A study on the synthesis of 15N-labeled hydrazine hydrate has outlined optimized conditions using 15N-labeled urea (B33335) as a starting material. xml-journal.net Further research could explore alternative catalysts or reaction conditions to improve yield and purity.
Another avenue of exploration is the use of Hydrazine-15N2 dihydrochloride as a precursor for other valuable 15N-labeled molecules. For instance, the nitrosation of hydrazine derivatives with reagents like Na15NO2 has been shown to produce 15N-labeled azides. acs.org While this method can sometimes result in a mixture of isotopomers, it represents a more cost-effective approach compared to using Na15NNN. acs.org Future work could focus on achieving site-specific labeling to produce pure isotopomers for more precise applications. acs.org The development of new diazo-transfer reagents from 15N-labeled hydrazine derivatives is another active area of research, enabling the synthesis of a wide range of β-15N-labeled azides for use as molecular probes. acs.org
Key Synthetic Approaches for 15N-Labeled Hydrazine Derivatives:
| Starting Material | Reagent | Product | Significance |
| 15N-Urea | Not specified | 15N-Hydrazine Hydrate | Precursor to this compound xml-journal.net |
| 1,3-dimethylimidazolinium-2-yl hydrazine | Na15NO2 | α- and γ-15N-labeled 2-azido-1,3-dimethylimidazolinium salts | Inexpensive route to 15N-labeled diazo-transfer reagents acs.org |
| Hydrazine derivatives | Na15NO2 or Na15NNN | 15N-labeled azides | Probes for infrared spectroscopy and imaging |
Advanced Applications in Systems Biology and Metabolomics for Comprehensive Pathway Mapping
The ability to trace the metabolic fate of molecules is a powerful tool in systems biology and metabolomics. This compound, as a source of two 15N atoms, offers a unique signature for tracking nitrogen metabolism.
A foundational study demonstrated the power of 15N-NMR in conjunction with [15N2]hydrazine to investigate its metabolism in rats. nih.gov This research successfully identified several novel metabolites in urine, providing significant insights into the biotransformation of hydrazine. nih.gov The study revealed that the N-N bond of hydrazine is cleaved in vivo, leading to the formation of 15N-enriched ammonia (B1221849) and its subsequent incorporation into urea. nih.gov
Future research is expected to build on these findings, applying similar techniques to more complex biological questions. For example, 15N-labeled hydrazine could be used to probe the activity of specific enzyme classes, such as those involved in nitrogen fixation or denitrification. By tracing the incorporation of 15N from hydrazine into various biomolecules, researchers can map out metabolic pathways in detail. nih.gov This approach is particularly valuable for studying the nitrogen cycle in various organisms and ecosystems. nih.gov
Furthermore, the use of 15N labeling in combination with mass spectrometry provides a robust platform for quantitative metabolic profiling. nih.gov This allows for the absolute quantification of nitrogen-containing metabolites, offering a more complete picture of the metabolome under different physiological or pathological conditions. nih.gov In the context of hydrazine, this could be used to understand its mechanism of toxicity by precisely measuring changes in metabolic fluxes upon exposure. ucl.ac.uk
Identified Metabolites of [15N2]Hydrazine in Rat Urine via 15N-NMR:
| Chemical Shift (ppm) | Assigned Metabolite | Metabolic Significance |
| 0 | Ammonia | Indicates cleavage of the N-N bond nih.gov |
| 32 | Unchanged [15N2]hydrazine | Shows incomplete metabolism nih.gov |
| 56 | 15N-enriched Urea | Confirms incorporation into the urea cycle nih.gov |
| 85 | Carbazic acid | Product of reaction with carbon dioxide nih.gov |
| 107 | Acetylhydrazine | Product of acetylation pathway nih.gov |
| 110 | Diacetylhydrazine | Product of further acetylation nih.gov |
| 150 (doublet) & 294 (singlet) | Cyclized 2-oxoglutarate hydrazone metabolite | A novel identified metabolic product nih.gov |
| 316 | Pyruvate hydrazone (hydrazono nitrogen) | Indicates reaction with a key metabolic intermediate nih.gov |
Development of New 15N-Based Analytical Probes for Unprecedented Detection Capabilities
The development of novel analytical probes is crucial for detecting and quantifying specific molecules in complex biological systems. The 15N isotope in this compound can be leveraged to create a new generation of highly specific and sensitive probes.
One emerging area is the use of activity-based hydrazine probes for protein profiling. These probes can covalently modify specific amino acid residues in enzymes, allowing for their identification and functional characterization. nih.gov The incorporation of 15N isotopes in the hydrazine warhead of these probes allows for the differentiation of reaction mechanisms by mass spectrometry, revealing whether the hydrazine group is retained or lost upon binding to the target protein. nih.govacs.org This provides valuable information about the enzyme's catalytic cycle and can aid in the discovery of novel enzyme inhibitors. nih.gov
Future research could focus on designing and synthesizing novel hydrazine-based probes derived from this compound. These probes could be tailored to target specific classes of enzymes or to detect particular post-translational modifications. The unique spectroscopic properties of the 15N nucleus, such as its large chemical shift range in NMR, can be exploited to develop probes with high detection accuracy.
Moreover, the derivatization of hydrazine with specific reagents can be used to create compounds that are amenable to highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). For example, hydrazine can be derivatized with ortho-phthalaldehyde to create a product that can be detected at very low concentrations. nih.govresearchgate.net The use of a 15N2-labeled internal standard, synthesized from this compound, would significantly improve the accuracy and precision of such methods for quantifying hydrazine in various samples. researchgate.net
Interdisciplinary Research Integrating Isotopic Labeling with Advanced Imaging Modalities for Molecular Tracking
A major frontier in biomedical research is the ability to visualize molecular processes in real-time within living organisms. The integration of isotopic labeling with advanced imaging techniques, such as positron emission tomography (PET) and hyperpolarized magnetic resonance imaging (MRI), holds immense promise for non-invasive molecular tracking.
Hyperpolarized MRI, in particular, can enhance the signal of 15N-labeled compounds by several orders of magnitude, enabling the visualization of their distribution and metabolism in vivo. nsf.govnih.gov While current research has focused on other 15N-labeled molecules, the principles can be extended to probes derived from this compound. For example, (15N)3-azide-containing molecules, which can be synthesized from (15N)2-hydrazine, have been shown to be effective hyperpolarized agents with long-lasting signal enhancement. nih.govrsc.org
A novel strategy involves integrating bioorthogonal chemistry with hyperpolarization. nsf.govnih.gov In this approach, a hyperpolarized 15N-labeled probe can be designed to react specifically with a target molecule in vivo, leading to a localized and enhanced imaging signal. nsf.govnih.gov Future research could focus on developing bioorthogonal reactions involving hydrazine derivatives, allowing for the specific tracking of biomolecules that have been tagged with a suitable reaction partner.
The combination of 15N isotopic labeling with techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) also offers powerful capabilities for imaging the distribution of labeled compounds at the subcellular level. researchgate.net This could be used to pinpoint the localization of hydrazine or its metabolites within cells, providing crucial information about its mechanism of action and toxicity.
The convergence of these fields will undoubtedly lead to groundbreaking discoveries, allowing researchers to follow the journey of this compound and its derivatives through complex biological landscapes with unprecedented clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
